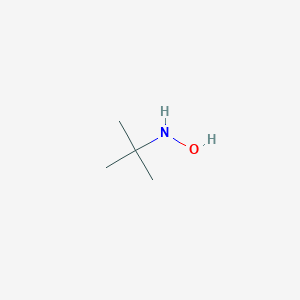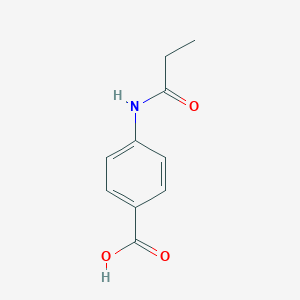![molecular formula C9H17NO B099444 1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol CAS No. 18486-00-5](/img/structure/B99444.png)
1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrindin-4-ol, 1-methyloctahydro- is a nitrogen-containing heterocyclic compound It is characterized by its octahydro structure, which means it has a fully saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrindin-4-ol, 1-methyloctahydro- typically involves the reduction of 2-methyl-4-oxooctahydro-1-pyrindine. This reduction can be carried out using Raney nickel and sodium in ethanol . The reaction conditions are crucial to obtaining the desired isomers of the compound.
Industrial Production Methods
While specific industrial production methods for Pyrindin-4-ol, 1-methyloctahydro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pyrindin-4-ol, 1-methyloctahydro- can undergo various chemical reactions, including:
Reduction: As mentioned, the compound itself is synthesized through a reduction process.
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Raney nickel and sodium in ethanol.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Pyrindin-4-ol, 1-methyloctahydro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrindin-4-ol, 1-methyloctahydro- involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors, altering their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
2-methyloctahydro-1-pyrindin-4-ol: A closely related compound with similar structural features.
4-oxooctahydro-1-pyrindine: The precursor used in the synthesis of Pyrindin-4-ol, 1-methyloctahydro-.
Uniqueness
Pyrindin-4-ol, 1-methyloctahydro- is unique due to its fully saturated ring system and the presence of a hydroxyl group at the 4-position
Properties
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOFKZCZCYMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
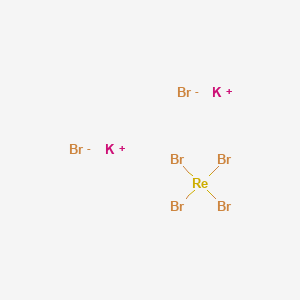
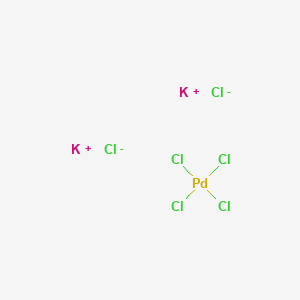

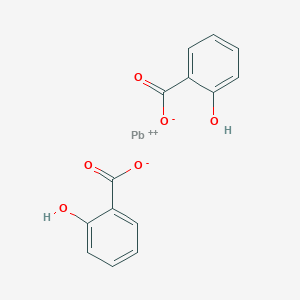
![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)
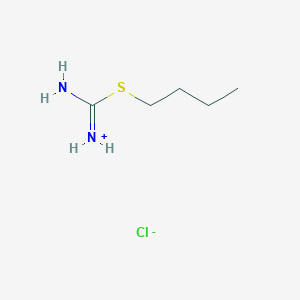

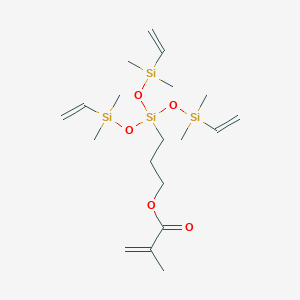

![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)
